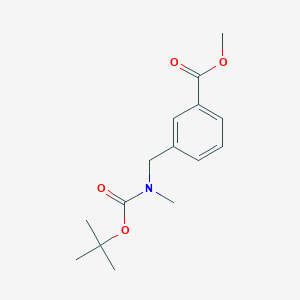
Ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Übersicht
Beschreibung
The compound “Ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with various functional groups including an ethyl ester, a bromo-chloro phenyl group, and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine ring, the introduction of the bromo-chloro phenyl group, and the attachment of the ethyl ester . The exact synthesis pathway would depend on the starting materials and the specific conditions used. It’s important to note that the synthesis of complex organic molecules often requires careful optimization to ensure the desired product is formed in good yield .Molecular Structure Analysis
The molecular structure of this compound is characterized by its pyrimidine ring, which is a heterocyclic ring structure containing two nitrogen atoms and four carbon atoms. Attached to this ring are an ethyl ester group, a bromo-chloro phenyl group, and a methyl group . The presence of these functional groups will influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the functional groups present in its structure. For example, the bromo-chloro phenyl group could potentially undergo nucleophilic aromatic substitution reactions . The ethyl ester group could be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the bromo-chloro phenyl group and the ethyl ester group could influence its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
The incorporation of trifluoromethyl groups has gained prominence in drug development due to their impact on pharmacological properties . Researchers have explored the synthesis of trifluoromethyl-substituted compounds, including 1,2,3-triazoles. Ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate could serve as a valuable building block for designing novel bioactive molecules.
Click Chemistry
Click reactions, such as copper-catalyzed cycloadditions, are powerful tools for constructing complex molecules. This compound’s functional groups make it amenable to click reactions, leading to the formation of 1,2,3-triazoles. Researchers have successfully synthesized 1-substituted-4-trifluoromethyl-1,2,3-triazoles using this approach .
Heterocyclic Chemistry
1,2,3-Triazoles are versatile heterocyclic compounds with applications in drug discovery and biochemical research. By introducing a trifluoromethyl group at the C4 position, researchers can explore new derivatives with enhanced properties .
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it were a volatile compound, it could pose a risk of inhalation. If it were a strong acid or base, it could pose a risk of skin or eye damage. It’s important to handle all chemicals with appropriate safety precautions .
Zukünftige Richtungen
The future directions for research involving this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential applications. For example, if it were found to have biological activity, it could be studied as a potential pharmaceutical compound .
Eigenschaften
IUPAC Name |
ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN2O3/c1-3-21-13(19)11-7(2)17-14(20)18-12(11)8-4-5-10(16)9(15)6-8/h4-6,12H,3H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZYCMRBUZHJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)Cl)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901112112 | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-(3-bromo-4-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
CAS RN |
1809161-52-1 | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-(3-bromo-4-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-(3-bromo-4-chlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















